![molecular formula C10H13NO4 B3288808 Ethyl 4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate CAS No. 853106-90-8](/img/structure/B3288808.png)
Ethyl 4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate
Overview
Description
Ethyl 4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate, also known as E7070, is a chemical compound that has been extensively studied for its potential applications in cancer treatment. E7070 belongs to the class of dihydropyridine derivatives and has shown promising results in preclinical studies as an anti-tumor agent.
Mechanism of Action
The exact mechanism of action of Ethyl 4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is not fully understood, but it is believed to inhibit the activity of a protein called HIF-1α, which is involved in the regulation of tumor growth and angiogenesis. By inhibiting HIF-1α, this compound may prevent the formation of new blood vessels that are necessary for tumor growth and metastasis.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects on cancer cells. It has been shown to induce oxidative stress, which can lead to DNA damage and cell death. This compound has also been shown to inhibit the activity of enzymes involved in DNA replication and repair, which can further contribute to cell death.
Advantages and Limitations for Lab Experiments
One of the main advantages of Ethyl 4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate is its broad spectrum of activity against different types of cancer cells. It has also been shown to have low toxicity in preclinical studies, which suggests that it may be well-tolerated in humans. However, this compound has some limitations for lab experiments, including its relatively low solubility in water and its instability under certain conditions.
Future Directions
There are several potential future directions for research on Ethyl 4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate. One area of interest is the development of new formulations or delivery methods that could improve its solubility and stability. Another area of interest is the identification of biomarkers that could be used to predict response to this compound treatment in different types of cancer. Finally, there is potential for the combination of this compound with other anti-cancer agents to improve its efficacy and reduce the risk of resistance.
Scientific Research Applications
Ethyl 4-hydroxy-1,5-dimethyl-6-oxo-1,6-dihydropyridine-3-carboxylate has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of a wide range of cancer cell lines, including pancreatic, breast, lung, and colon cancer. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
properties
IUPAC Name |
ethyl 4-hydroxy-1,5-dimethyl-6-oxopyridine-3-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO4/c1-4-15-10(14)7-5-11(3)9(13)6(2)8(7)12/h5,12H,4H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STKWNFKEAQVCBT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C(=O)C(=C1O)C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.21 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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